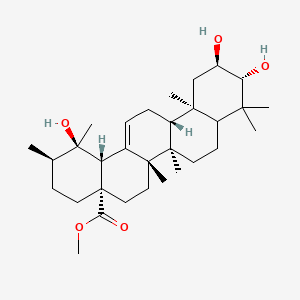
C.I. Reactive Violet 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Violet 13 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, resulting in high color fastness. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. The dye is valued for its vibrant violet hue and excellent wash and light fastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Reactive Violet 13 involves the reaction of a chromophore with a reactive group that can form covalent bonds with textile fibers. The chromophore is typically an azo compound, which is synthesized by diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reactive group is often a halogenated triazine or vinyl sulfone, which can react with the hydroxyl groups in cellulosic fibers under alkaline conditions.
Industrial Production Methods
In industrial production, the synthesis of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pH conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The purified dye is then formulated into a powder or liquid form for use in textile dyeing processes.
Chemical Reactions Analysis
Types of Reactions
C.I. Reactive Violet 13 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye molecule reacts with nucleophiles such as hydroxyl groups in cellulosic fibers.
Hydrolysis: The dye can undergo hydrolysis in the presence of water, leading to the formation of hydrolyzed dye, which does not form covalent bonds with fibers.
Oxidation and Reduction: The azo chromophore can undergo oxidation and reduction reactions, which can affect the color properties of the dye.
Common Reagents and Conditions
Alkaline Conditions: The dyeing process typically requires alkaline conditions, which are achieved by adding sodium carbonate or sodium hydroxide to the dye bath.
Temperature: The dyeing process is usually carried out at elevated temperatures to enhance the reaction rate and dye uptake.
Reagents: Common reagents used in the dyeing process include sodium chloride, which helps to promote dye uptake, and urea, which acts as a solubilizing agent.
Major Products Formed
The major product formed during the dyeing process is the covalently bonded dye-fiber complex, which imparts the desired color to the textile. Hydrolyzed dye is a common by-product that does not contribute to the color fastness of the dyed fabric.
Scientific Research Applications
C.I. Reactive Violet 13 has several scientific research applications, including:
Textile Chemistry: The dye is extensively studied for its dyeing properties, including color fastness, dye uptake, and interaction with different types of fibers.
Biological Staining: Reactive dyes, including this compound, are used as fluorescent probes for staining biological tissues and cells. These dyes can selectively bind to specific cellular components, allowing for visualization under a microscope.
Environmental Studies: Research is conducted on the biodegradation and removal of reactive dyes from wastewater, as these dyes can pose environmental hazards if not properly treated.
Mechanism of Action
The mechanism of action of C.I. Reactive Violet 13 involves the formation of covalent bonds between the reactive group in the dye molecule and the hydroxyl groups in cellulosic fibers. This covalent bonding ensures that the dye is firmly attached to the fiber, resulting in high color fastness. The reactive group, such as a halogenated triazine or vinyl sulfone, undergoes nucleophilic substitution reactions with the hydroxyl groups under alkaline conditions, forming a stable dye-fiber complex.
Comparison with Similar Compounds
C.I. Reactive Violet 13 can be compared with other reactive dyes such as:
C.I. Reactive Red 195: Similar to this compound, this dye also forms covalent bonds with cellulosic fibers and is used for dyeing textiles. it imparts a red color instead of violet.
C.I. Reactive Blue 19: This dye is used for dyeing cellulosic fibers and provides a blue color. It also forms covalent bonds with fibers, ensuring high color fastness.
C.I. Reactive Yellow 145: This dye is used for dyeing textiles and provides a yellow color. It shares similar dyeing properties with this compound but differs in the chromophore structure.
This compound is unique in its vibrant violet hue and excellent color fastness properties, making it a preferred choice for dyeing cellulosic fibers in the textile industry.
Properties
CAS No. |
12270-87-0 |
|---|---|
Molecular Formula |
C10H15NO.ClH |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



